molecular formula C14H18BrNO B1382452 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1803588-47-7

1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B1382452
CAS No.: 1803588-47-7
M. Wt: 296.2 g/mol
InChI Key: XLOWTROUAQKNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one, commonly known as 6-Bromo-1,2,3,4-tetrahydroquinoline (BTHQ) is an important synthetic organic molecule that has been widely used in scientific research and laboratory experiments. BTHQ is a colorless, volatile liquid with a strong odor, and it is insoluble in water. BTHQ is a derivative of the naturally occurring quinoline alkaloid, which is found in various plants and fungi.

Scientific Research Applications

1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one has a wide range of applications in scientific research and laboratory experiments. It is widely used as a reagent in organic synthesis, as it is easily accessible and relatively inexpensive. This compound has also been used as a catalyst in the synthesis of various compounds, including heterocycles and pharmaceuticals. Additionally, this compound has been used in the synthesis of organocatalysts and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one is not fully understood, but it is believed to be related to its ability to form complexes with metal ions. This compound is able to complex with a variety of metal ions, such as copper, zinc, and iron. These complexes are believed to be involved in the catalytic activity of this compound, as well as its ability to act as a ligand in coordination chemistry.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have antibacterial and antifungal activity, as well as anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, and it has been suggested that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one has several advantages for laboratory experiments. It is relatively inexpensive and easily accessible, and it is a versatile reagent that can be used in a variety of reactions. Additionally, this compound is a relatively stable molecule, making it suitable for use in long-term experiments. However, this compound also has some limitations, as it is not soluble in water and can be volatile.

Future Directions

Given the potential applications of 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one, there are numerous future directions for research. One potential direction is to further investigate the biochemical and physiological effects of this compound, as well as its potential as an anti-cancer agent. Additionally, further research could be conducted to explore the potential of this compound as an organocatalyst, and to develop more efficient and cost-effective methods for its synthesis. Finally, further research could be conducted to explore the potential of this compound as a ligand in coordination chemistry, and to develop new applications for its use.

Properties

IUPAC Name

1-(6-bromo-3,4-dihydro-2H-quinolin-1-yl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-14(2,3)13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOWTROUAQKNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-47-7
Record name 1-(6-bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 3
Reactant of Route 3
1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 5
1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 6
1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.